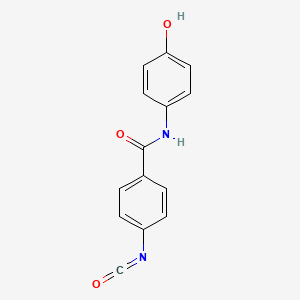

N-(4-hydroxyphenyl)-4-isocyanatobenzamide

Description

N-(4-Hydroxyphenyl)-4-isocyanatobenzamide is a benzamide derivative featuring a 4-hydroxyphenyl group attached to the amide nitrogen and an isocyanate (-NCO) substituent at the para position of the benzamide ring. The isocyanate group confers high reactivity, enabling crosslinking in polymer synthesis or covalent interactions in medicinal chemistry. The hydroxyl group facilitates hydrogen bonding, influencing crystallinity and solubility.

Properties

CAS No. |

406708-87-0 |

|---|---|

Molecular Formula |

C14H10N2O3 |

Molecular Weight |

254.24 g/mol |

IUPAC Name |

N-(4-hydroxyphenyl)-4-isocyanatobenzamide |

InChI |

InChI=1S/C14H10N2O3/c17-9-15-11-3-1-10(2-4-11)14(19)16-12-5-7-13(18)8-6-12/h1-8,18H,(H,16,19) |

InChI Key |

KKTYEPLNDOUHDX-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC(=CC=C1C(=O)NC2=CC=C(C=C2)O)N=C=O |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Benzamide, N-(4-hydroxyphenyl)-4-isocyanato- (9CI) typically involves the reaction of 4-hydroxyaniline with benzoyl chloride to form N-(4-hydroxyphenyl)benzamide. This intermediate is then treated with phosgene or a similar reagent to introduce the isocyanato group, resulting in the final compound.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors and optimized reaction conditions to ensure high yield and purity. The use of catalysts and specific solvents can also enhance the efficiency of the production process.

Types of Reactions:

Oxidation: The hydroxy group can undergo oxidation to form a quinone derivative.

Reduction: The isocyanato group can be reduced to an amine.

Substitution: The hydroxy group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions:

Oxidation: Reagents such as potassium permanganate or chromium trioxide.

Reduction: Reagents like lithium aluminum hydride or hydrogen gas with a palladium catalyst.

Substitution: Reagents such as alkyl halides or acyl chlorides under basic conditions.

Major Products:

Oxidation: Quinone derivatives.

Reduction: Amine derivatives.

Substitution: Alkylated or acylated derivatives.

Scientific Research Applications

Benzamide, N-(4-hydroxyphenyl)-4-isocyanato- (9CI) has various applications in scientific research:

Chemistry: Used as a building block for the synthesis of more complex molecules.

Biology: Investigated for its potential as an enzyme inhibitor.

Medicine: Explored for its anticancer and anti-inflammatory properties.

Industry: Utilized in the production of polymers and advanced materials.

Mechanism of Action

The compound exerts its effects primarily through interactions with specific molecular targets. For instance, in medicinal applications, it may inhibit certain enzymes by binding to their active sites, thereby blocking their activity. The isocyanato group can react with nucleophilic sites on proteins, leading to modifications that alter their function.

Comparison with Similar Compounds

Structural and Functional Group Analysis

The table below compares N-(4-hydroxyphenyl)-4-isocyanatobenzamide with structurally related benzamide derivatives:

Thermal and Chemical Stability

- N-(4-Hydroxyphenyl)-4-nitrobenzamide : Exhibits high thermal stability (decomposition >300°C) due to strong intermolecular N–H···O and O–H···O hydrogen bonds, forming layered crystal structures.

- This compound : Expected to show moderate thermal stability, with the isocyanate group likely reducing stability compared to nitro analogs. Reactivity toward nucleophiles (e.g., amines, alcohols) may limit high-temperature applications.

Reactivity and Spectroscopic Properties

- Isocyanate Group: The -NCO group in the target compound is highly reactive, as seen in related isocyanate chemistry (e.g., polymer crosslinking). IR spectroscopy would show a characteristic ν(NCO) stretch near 2270 cm⁻¹, distinct from nitro (ν(NO₂) ~1520 cm⁻¹) or cyano (ν(CN) ~2240 cm⁻¹) groups.

- Hydrogen Bonding: The hydroxyl group in N-(4-hydroxyphenyl) derivatives participates in O–H···O/N hydrogen bonds, as confirmed in nitrobenzamide analogs. This enhances solubility in polar solvents (e.g., DMSO, ethanol) compared to methoxy or halogenated derivatives.

Key Research Findings

Hydrogen Bonding Networks : In N-(4-hydroxyphenyl) derivatives, hydrogen bonding significantly impacts material properties. For example, N-(4-Hydroxyphenyl)-4-nitrobenzamide forms layers via N–H···O and O–H···O bonds, enhancing thermal stability.

Electronic Effects: Nitro and cyano groups reduce electron density on the benzamide ring, altering reactivity. Methoxy groups increase electron density, affecting solubility and binding interactions.

Notes

- Data Limitations : Direct experimental data on this compound are scarce; comparisons rely on structural analogs.

- Contradictions : and highlight opposing electronic effects (nitro vs. methoxy), emphasizing the need for substituent-specific analysis.

- Synthesis Insights: The target compound could be synthesized via methods similar to nitrobenzamide derivatives (e.g., coupling 4-isocyanatobenzoyl chloride with 4-aminophenol).

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.